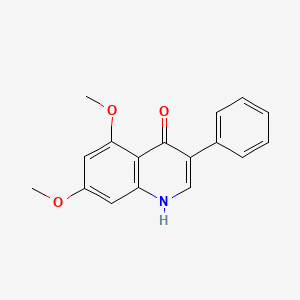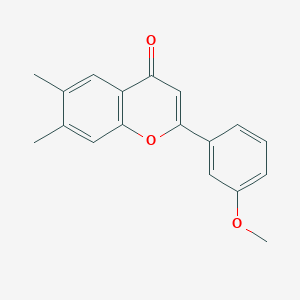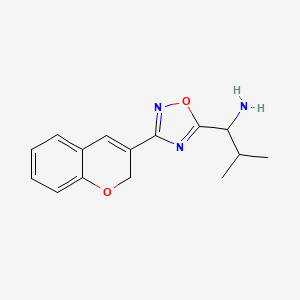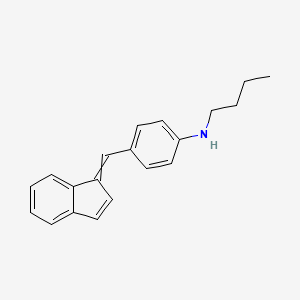
6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with acetophenone derivatives under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and properties .
科学研究应用
6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
作用机制
The mechanism of action of 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions . The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery .
相似化合物的比较
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 7,7-Dimethyl-2,4-diphenyl-5-oxo-1,4-dihydroquinazoline
- 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one
Uniqueness
6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile stands out due to its specific substitution pattern and the presence of both oxo and nitrile groups. These features contribute to its unique reactivity and potential biological activities compared to other similar compounds .
属性
CAS 编号 |
89638-44-8 |
|---|---|
分子式 |
C17H13N3O |
分子量 |
275.30 g/mol |
IUPAC 名称 |
6,7-dimethyl-2-oxo-4-phenyl-1H-quinazoline-8-carbonitrile |
InChI |
InChI=1S/C17H13N3O/c1-10-8-13-15(12-6-4-3-5-7-12)19-17(21)20-16(13)14(9-18)11(10)2/h3-8H,1-2H3,(H,19,20,21) |
InChI 键 |
KNLQLBXHVJQEKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1C)C#N)NC(=O)N=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)






